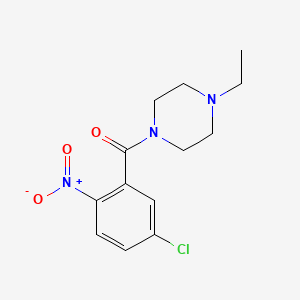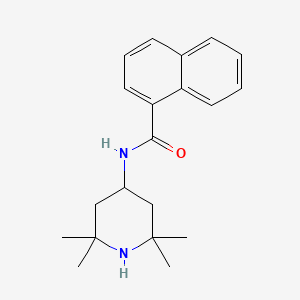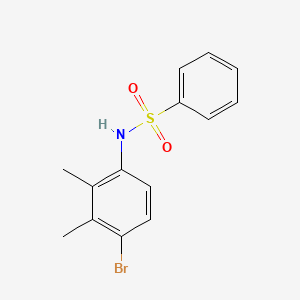
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity. DCPA is a member of the amide family of herbicides and is commonly used in combination with other herbicides to increase its efficacy.
Wirkmechanismus
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide works by inhibiting the growth of weed seedlings by interfering with the formation of new cells. It does this by inhibiting the activity of an enzyme called cellulose synthase, which is essential for cell wall formation. This leads to the death of the weed seedlings and prevents further growth.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have no significant effects on human health when used according to label instructions. However, it can have some physiological effects on plants and animals. For example, it can cause stunting of plant growth and reduce the reproductive capacity of some aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively inexpensive herbicide that is easy to obtain and use. It is also effective in controlling a wide range of weed species, making it a useful tool for researchers studying weed ecology and management. However, 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has some limitations, such as its low solubility in water, which can make it difficult to apply in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide. One area of interest is exploring its potential as a pre-emergent herbicide in combination with other herbicides. Another area of research is investigating its effects on non-target organisms, such as pollinators and soil microorganisms. Additionally, there is a need for further research on the environmental fate and transport of 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide to better understand its potential impacts on the environment.
Synthesemethoden
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weed species, including annual and perennial grasses and broadleaf weeds. 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is also known to have a low toxicity to mammals, birds, and aquatic organisms, making it a safer alternative to other herbicides.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-3-7-16(22-2)15(9-11)20-17(21)8-5-12-4-6-13(18)10-14(12)19/h3-10H,1-2H3,(H,20,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBUPHJYATFGE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)




![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)